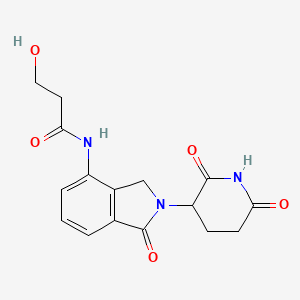

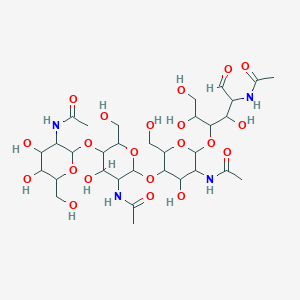

Lenalidomide-CO-PEG1-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lenalidomide-CO-PEG1-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of the CO-PEG1-OH moiety enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-PEG1-OH typically involves the following steps:

Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione.

Condensation: The condensation of 4-nitro-2,3-dihydroisoindol-1-one and 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to produce the intermediate compound.

Hydrogenation: The hydrogenation of the intermediate compound using iron powder and ammonium chloride to reduce the nitro group, resulting in this compound

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as Design of Experiments (DoE) are employed to optimize reaction conditions, including temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Lenalidomide-CO-PEG1-OH undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include iron powder and ammonium chloride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

Lenalidomide-CO-PEG1-OH has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: Explored for its potential in treating various cancers, including multiple myeloma and myelodysplastic syndromes.

Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems

Wirkmechanismus

Lenalidomide-CO-PEG1-OH exerts its effects through multiple mechanisms:

Immunomodulation: Alters cytokine production, regulates T cell co-stimulation, and enhances natural killer (NK) cell-mediated cytotoxicity.

Protein Degradation: Binds to cereblon, a substrate adaptor of the cullin ring E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.

Pomalidomide: Another thalidomide analog with enhanced potency and reduced side effects.

Lenalidomide: The base compound without the CO-PEG1-OH moiety.

Uniqueness

Lenalidomide-CO-PEG1-OH stands out due to its improved solubility and bioavailability, making it more effective in therapeutic applications compared to its analogs .

Eigenschaften

Molekularformel |

C16H17N3O5 |

|---|---|

Molekulargewicht |

331.32 g/mol |

IUPAC-Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-hydroxypropanamide |

InChI |

InChI=1S/C16H17N3O5/c20-7-6-14(22)17-11-3-1-2-9-10(11)8-19(16(9)24)12-4-5-13(21)18-15(12)23/h1-3,12,20H,4-8H2,(H,17,22)(H,18,21,23) |

InChI-Schlüssel |

UNSIRWBMVLCFRK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)

![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)

![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)

![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)

![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)

![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)

![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)